molecular formula C25H21BF4N2 B2463105 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide CAS No. 78948-33-1

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide

Cat. No.: B2463105
CAS No.: 78948-33-1
M. Wt: 436.26
InChI Key: MFJWRJDJJISDCO-FBVJNIJYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide” are not specified in the search results .

Scientific Research Applications

Electronic Structures and Electrochemical Behavior

The compound 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates, synthesized from triphenylcarbenium tetrafluoroborate and derivatives of 1-ethylidene-1,3-dihydrobenzo[c], have been studied for their electronic structures and electrochemical behavior. Notably, these novel salts exhibit transitions in their electronic spectra that align with theoretical calculations, and their electrochemical measurements have shown irreversible one-electron reduction waves, indicating potential applications in electronic and electrochemical fields (Nagahora et al., 2017).

Ionic Liquids and Physical Properties

Research has been conducted on ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate, focusing on their physical properties such as viscosities, thermal stability, surface tension, refractive index, pH, and density as a function of temperature. These properties are crucial for various industrial and scientific applications, especially since the electrochemical stability of these ionic liquids as electrolytes has been emphasized for their wide voltage range of the electrochemical window, allowing studies on different compounds (Shamsipur et al., 2010).

Spin-Crossover Iron(II) Complexes

The compound 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)) has been studied as a bidentate ligand to iron(II), forming complexes that undergo steep one-step spin crossover between high-spin and low-spin states. This property is significant for the development of molecular materials with switchable magnetic properties, potentially applicable in memory devices, sensors, or display technologies (Nishi et al., 2010).

Photoreactions and Chemical Sensing

Triphenylpyrylium salt-sensitized photoinduced electron-transfer reactions have been analyzed, revealing novel fragmentation pathways and cationic rearrangements. Such studies contribute to a deeper understanding of photochemical processes and the development of photochemical applications, including light-activated switches and sensors (Kamata et al., 2004).

Ionic Liquids in Sulfur Removal

Ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate have been found effective in the selective removal of sulfur-containing compounds from fuels at room temperature. This property is highly valuable in the petroleum industry for the desulfurization of fuels, aiming to reduce sulfur emissions and pollution (Zhang & Zhang, 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. Unfortunately, the mechanism of action for “1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide” is not available from the search results .

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and storage. The compound “1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide” has precautionary statements including P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

Future Directions

The future directions for research and application of “1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide” are not specified in the search results .

Properties

IUPAC Name

(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanimine;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N2.BF4/c1-2-26-27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h2-19H,1H3;/q+1;-1/b26-2-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWRJDJJISDCO-FBVJNIJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC=N[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C/C=N\[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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